molecular formula C6H11N5 B3339651 3-(2H-tetrazol-5-yl)piperidine CAS No. 112626-96-7

3-(2H-tetrazol-5-yl)piperidine

Cat. No.: B3339651
CAS No.: 112626-96-7
M. Wt: 153.19 g/mol
InChI Key: LKEFVXLZSZMMMT-UHFFFAOYSA-N
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Description

Piperidine, 3-(1H-tetrazol-5-yl)- is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions. For instance, the synthesis of 5-substituted 1H-tetrazoles involves treatment of primary amines with orthocarboxylic acid ester/sodium azide and employment of metallic triflates or imidazolium ionic liquids .


Molecular Structure Analysis

The molecular structure of Piperidine, 3-(1H-tetrazol-5-yl)- is complex. It includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving Piperidine, 3-(1H-tetrazol-5-yl)- are diverse. For instance, it can undergo 1,3-dipolar cycloaddition of nitriles using NaN3 or TMSN3 in the presence of catalysts such as AlCl3, BF3–OEt2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Novel Heterocyclic Compounds Synthesis : Piperidine, 3-(1H-tetrazol-5-yl) derivatives exhibit promising antimicrobial activities, with several compounds showing significant efficacy compared to reference drug candidates. This suggests potential for these compounds as new lead molecules in antimicrobial drug development (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Neuropharmacological Research

  • Dopamine and Serotonin Receptor Affinity : Certain 3-substituted 1-(4-fluorophenyl)-1H-indoles with piperidine structures, including derivatives of Piperidine, 3-(1H-tetrazol-5-yl), have shown potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. This highlights their potential in neuropharmacological research and drug development for central nervous system disorders (Perregaard et al., 1992).

Structure-Activity Relationships

  • Crystal Structure Studies : Research on the crystal structures of Piperidine, 3-(1H-tetrazol-5-yl) derivatives has provided insights into the molecular conformations and interactions that are critical for their biological activities. This information is valuable for the design of new therapeutic agents (Lenda et al., 2004).

Muscarinic Activity

  • Bioisosteres of Arecoline : Piperidine derivatives of tetrazoles and triazoles, including Piperidine, 3-(1H-tetrazol-5-yl), have been synthesized and evaluated for their muscarinic activity. These compounds are of interest in developing drugs for Alzheimer's disease, showcasing the significance of Piperidine, 3-(1H-tetrazol-5-yl) in medicinal chemistry (Moltzen et al., 1994).

Drug Development

  • Synthesis of Bioactive Compounds : Piperidine, 3-(1H-tetrazol-5-yl) is used in the synthesis of bioactive heterocyclic compounds, which have shown potential as pharmacologically active agents. This further emphasizes the role of Piperidine, 3-(1H-tetrazol-5-yl) in drug discovery and development (Megha, Bodke, & Shanavaz, 2023).

Future Directions

The future directions for research on Piperidine, 3-(1H-tetrazol-5-yl)- are promising. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEFVXLZSZMMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438817
Record name Piperidine, 3-(1H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112626-96-7
Record name Piperidine, 3-(1H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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